molecular formula C17H15N5O2 B4619920 2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B4619920
M. Wt: 321.33 g/mol
InChI Key: YKYRULGDDBQPNH-UHFFFAOYSA-N
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Description

2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of triazole, furan, and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.

    Coupling of the Furan Ring: The final step involves the coupling of the furan ring to the oxadiazole-triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: Known for their stability and biological activity.

    Furan Derivatives: Known for their aromaticity and potential biological activities.

    Oxadiazoles: Known for their diverse range of biological activities, including antimicrobial and anticancer properties.

Uniqueness

2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is unique due to its combination of three different heterocyclic rings, which can confer a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-5-methyltriazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-10-6-7-13(11(2)9-10)22-12(3)15(18-21-22)17-20-19-16(24-17)14-5-4-8-23-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYRULGDDBQPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 5
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 6
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

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